molecular formula C10H8O2 B158958 5-Phenyl-3H-furan-2-one CAS No. 1955-39-1

5-Phenyl-3H-furan-2-one

Cat. No.: B158958
CAS No.: 1955-39-1
M. Wt: 160.17 g/mol
InChI Key: RSYIZIBZHMNOMQ-UHFFFAOYSA-N
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Description

5-Phenyl-3H-furan-2-one is an organic compound with the molecular formula C10H8O2. It is a member of the furanone family, characterized by a five-membered lactone ring fused to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenyl-3H-furan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-phenylpropanoic acid derivatives. For instance, the reaction of 3-phenylpropanoic acid with acetic anhydride under acidic conditions can yield this compound . Another method involves the use of phenylacetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3H-furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted furanones, carboxylic acids, and dihydrofuran derivatives .

Scientific Research Applications

5-Phenyl-3H-furan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-3H-furan-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2,3-dihydrofuran-2-one
  • 5-Phenyl-3-(phenylmethylene)furan-2-one
  • 2-Phenylbutenolide

Uniqueness

5-Phenyl-3H-furan-2-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it often exhibits higher stability and a broader range of applications in both synthetic and medicinal chemistry .

Properties

IUPAC Name

5-phenyl-3H-furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYIZIBZHMNOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(OC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300775
Record name 5-Phenyl-3H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955-39-1
Record name NSC138930
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Phenyl-3H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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